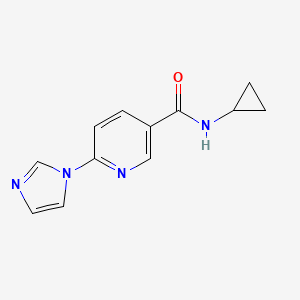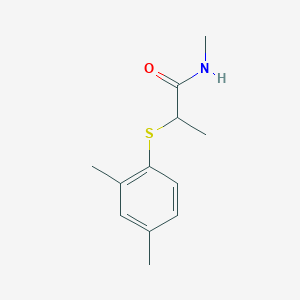
2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide, also known as DMSMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications as a pharmacological agent. This compound belongs to the class of amides and contains a sulfur atom attached to a phenyl ring. DMSMP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. 2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which are involved in programmed cell death.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and have antimicrobial activity. Additionally, 2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide has been found to have antioxidant activity and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its mechanism of action and physiological effects have been extensively studied. However, 2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several potential future directions for research involving 2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide. One area of interest is the development of 2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide-based drugs for the treatment of cancer and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of 2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide and its potential applications in other areas, such as neurodegenerative diseases and inflammation.
Synthesis Methods
2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide can be synthesized using various methods, including the reaction of 2,4-dimethylphenyl isothiocyanate with N-methylpropanamide in the presence of a base. Another method involves the reaction of 2,4-dimethylphenylmagnesium bromide with N-methylpropanamide followed by the addition of sulfur.
Scientific Research Applications
2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide has been studied for its potential applications as a pharmacological agent. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, 2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide has been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2-(2,4-dimethylphenyl)sulfanyl-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-8-5-6-11(9(2)7-8)15-10(3)12(14)13-4/h5-7,10H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZXQARQBQCHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC(C)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

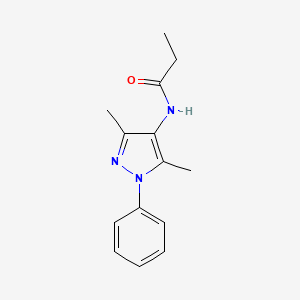
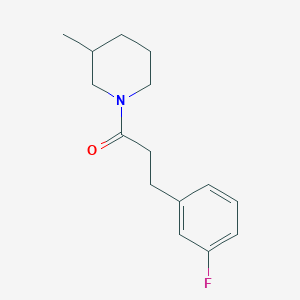
![N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide](/img/structure/B7507330.png)
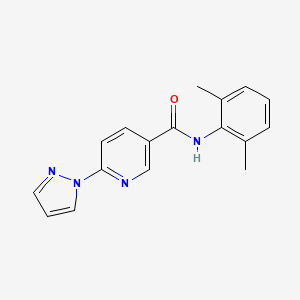
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone](/img/structure/B7507342.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7507344.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-piperidin-1-ylethanone](/img/structure/B7507351.png)
![3-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7507358.png)




